(2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C24H27NO7 and its molecular weight is 441.48. The purity is usually 95%.
BenchChem offers high-quality (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of the pyrrolidine ring, followed by the introduction of the benzo[d][1,3]dioxol-5-yl and tert-butoxycarbonyl groups, and finally the introduction of the methoxyphenyl and carboxylic acid groups.
Starting Materials
4-methoxyphenylacetic acid, ethyl acetoacetate, benzo[d][1,3]dioxole, tert-butyl chloroformate, L-proline, triethylamine, sodium hydroxide, hydrochloric acid, sodium chloride, water, ethyl acetate, methanol
Reaction
Step 1: Synthesis of pyrrolidine ring, 4-methoxyphenylacetic acid is reacted with ethyl acetoacetate in the presence of sodium hydroxide and ethanol to form ethyl 4-(4-methoxyphenyl)-2-oxobutanoate., Ethyl 4-(4-methoxyphenyl)-2-oxobutanoate is then reacted with L-proline in the presence of triethylamine and ethanol to form (2R,3R,4S)-4-(4-methoxyphenyl)-1-pyrrolidine-3-carboxylic acid., Step 2: Introduction of benzo[d][1,3]dioxol-5-yl and tert-butoxycarbonyl groups, (2R,3R,4S)-4-(4-methoxyphenyl)-1-pyrrolidine-3-carboxylic acid is reacted with benzo[d][1,3]dioxole in the presence of hydrochloric acid and water to form (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-pyrrolidine-3-carboxylic acid., (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-pyrrolidine-3-carboxylic acid is then reacted with tert-butyl chloroformate in the presence of triethylamine and ethyl acetate to form (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid., Step 3: Introduction of methoxyphenyl and carboxylic acid groups, (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is reacted with methanol and hydrochloric acid to remove the tert-butoxycarbonyl group and form (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-methoxycarbonylpyrrolidine-3-carboxylic acid., (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-methoxycarbonylpyrrolidine-3-carboxylic acid is then reacted with sodium hydroxide and water to form (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid.
properties
IUPAC Name |
(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO7/c1-24(2,3)32-23(28)25-12-17(15-7-10-18-19(11-15)31-13-30-18)20(22(26)27)21(25)14-5-8-16(29-4)9-6-14/h5-11,17,20-21H,12-13H2,1-4H3,(H,26,27)/t17-,20-,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLIRKDJWDADOA-UIFIKXQLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.